![molecular formula C8H12N2S2 B2505887 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine CAS No. 134991-79-0](/img/structure/B2505887.png)
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including oxidation, nitration, reduction, and nucleophilic substitution reactions . For instance, the synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine was achieved through such a sequence of reactions, starting from 2,6-dibromopyridine . Similarly, novel bis(pyridine-2(1H)-thiones) and their bis(2-methylsulfanylpyridines) were synthesized using different hydrazines and active methylene containing compounds . These methods could potentially be adapted for the synthesis of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine."
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray crystallography, IR, NMR, and GC-MS . For example, the crystal structure of bis(2-N,N-dimethylamino-6-methylpyridine-5-yl)-methane was determined, revealing details about the angles and torsion between the pyridine rings and the substituents . These techniques would be essential in analyzing the molecular structure of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine."
Chemical Reactions Analysis
The reactivity of pyridine derivatives can vary significantly depending on the substituents present on the ring. For instance, the presence of electron-donor substituents has been found necessary for antileukemic activity in sulfonanilide ring-substituted variants of acridine derivatives . The chemical reactions and interactions of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine" would likely be influenced by the electron-donating methyl and methylsulfanyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and substituents. For example, the observed dimorphism of a sulfapyridine derivative was solvent-dependent, with different forms obtained from ethanol and methanol . The physical and chemical properties of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine" would need to be determined experimentally, considering factors such as solvent effects and molecular conformation.
Scientific Research Applications
Ligand and Coordination Chemistry
The compound 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine and its derivatives are instrumental in ligand and coordination chemistry. Research demonstrates the potential of such compounds in forming complex structures with metals like copper. For example, one study delves into the redox-active ligands in copper(I) coordination chemistry, emphasizing thione and oligosulfide-bridged 6-methyl-2,2′-bipyridines. The ligands exhibited distinctive binding properties and structural formations when interacting with copper(I), showcasing their potential in creating complex metal-ligand assemblies with unique chemical properties (Constable et al., 2010). Another study highlighted the tunable coordination environments through the redox chemistry of similar ligands, shedding light on their flexible and adaptable nature in forming various structural configurations (Constable et al., 2010).
Synthesis and Characterization of Novel Compounds
The versatility of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is further evident in its use as a precursor or building block in synthesizing novel compounds. Research has been conducted on synthesizing and characterizing novel bis(pyridine-2(1H)-thiones) and their bis(2-methylsulfanylpyridines), incorporating specific moieties to yield target molecules with distinct properties (Sanad et al., 2019).
Crystal Structure and Molecular Geometry Analysis
The detailed analysis of crystal structures and molecular geometry is a significant application of this compound and its derivatives. Studies have been conducted to determine the crystal structure and molecular configurations of compounds like bis(2-N,N-dimethylamino-6-methylpyridine-5-yl)-methane, providing insights into the spatial arrangements and bonding characteristics of these molecules (Brunner et al., 2003).
Luminescence and Electrochemical Properties
The electrochemical and luminescence properties of complexes formed by 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine and its derivatives are of considerable interest. Research on trinuclear Ru(II) complexes with bridging ligands composed of various fragments, including 2,2′-bipyridine, revealed valuable information about their photophysical and electrochemical characteristics (Cheng et al., 2014).
properties
IUPAC Name |
6-methyl-2,4-bis(methylsulfanyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c1-5-4-6(11-2)7(9)8(10-5)12-3/h4H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVWDAKMASGPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)N)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine |
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